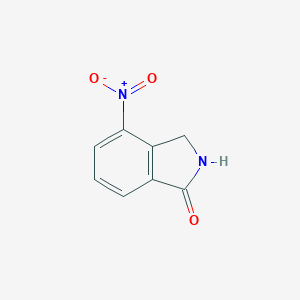

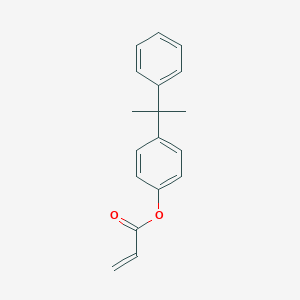

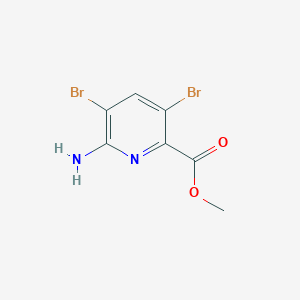

4-Nitroisoindolin-1-on

Übersicht

Beschreibung

It is known for its potent anti-secretory and anti-ulcer properties . This compound has been extensively studied for its pharmacological effects, particularly in the context of gastrointestinal disorders.

Wissenschaftliche Forschungsanwendungen

M&B-28767 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of prostaglandin analogues and their chemical properties.

Biology: The compound is utilized in research on cellular signaling pathways and receptor interactions.

Wirkmechanismus

Target of Action

Isoindolin-1-one derivatives have been studied as potential inhibitors ofCyclin-dependent kinase (CDK) and phosphoinositol-3-kinase γ (PI3Kγ) . CDKs are crucial regulators of cell cycle progression and have been targeted for cancer therapy . PI3Kγ plays a significant role in immune cell recruitment and activation, and its inhibition can suppress tumor growth .

Mode of Action

Isoindolin-1-one derivatives have shown high binding affinity to cdk7 and PI3Kγ . The binding of these compounds to their targets can inhibit the activity of these enzymes, leading to downstream effects that can potentially suppress tumor growth .

Biochemical Pathways

For instance, CDK inhibition can halt cell cycle progression, leading to cell cycle arrest . On the other hand, PI3Kγ inhibition can suppress the AKT/mTOR pathway, which is involved in cell survival and proliferation .

Result of Action

The inhibition of cdks and pi3kγ by isoindolin-1-one derivatives can lead to cell cycle arrest and suppression of cell survival pathways, respectively . These effects can potentially lead to the suppression of tumor growth.

Biochemische Analyse

Biochemical Properties

It is known that isoindoline-1,3-diones, a class of compounds to which 4-Nitroisoindolin-1-one belongs, have diverse chemical reactivity and promising applications

Cellular Effects

As a member of the isoindoline-1,3-diones class of compounds, it is expected to have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von M&B-28767 umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Cyclopentanrings, die Einführung der Phenoxygruppe und die abschließende Veresterung zur Bildung des Prostaglandin-Analogons. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von M&B-28767 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Effizienz, Kosteneffizienz und Umweltsicherheit optimiert. Moderne Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese werden eingesetzt, um die Produktionsraten zu erhöhen und eine gleichbleibende Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

M&B-28767 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was möglicherweise die Aktivität der Verbindung verändert.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt, um eine Substitution zu erreichen.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Prostaglandin-Analoga mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Wirkungen zeigen können .

Wissenschaftliche Forschungsanwendungen

M&B-28767 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung in der Untersuchung von Prostaglandin-Analoga und deren chemischen Eigenschaften verwendet.

Biologie: Die Verbindung wird in der Forschung zu zellulären Signalwegen und Rezeptorinteraktionen eingesetzt.

Wirkmechanismus

M&B-28767 entfaltet seine Wirkungen hauptsächlich durch die Aktivierung des EP3-Rezeptors, eines Subtyps des Prostaglandin-E-Rezeptors. Diese Aktivierung führt zu einer Kaskade intrazellulärer Signalereignisse, die zur Hemmung der Magensäuresekretion und zur Förderung des Schleimhautschutzes führen. Die Verbindung interagiert auch mit anderen Prostaglandin-Rezeptoren, was zu ihrem Gesamtpharmakologieprofil beiträgt .

Vergleich Mit ähnlichen Verbindungen

M&B-28767 wird mit anderen Prostaglandin-Analoga wie 16,16'-Dimethyl-Prostaglandin-E2-Methylester (DMPG) verglichen. Während beide Verbindungen antisekretorische und antiulzerative Eigenschaften aufweisen, ist M&B-28767 deutlich wirksamer bei der Reduktion der Magensäuresekretion und der Verhinderung der Geschwursbildung . Andere ähnliche Verbindungen umfassen Misoprostol und Sulproston, die ebenfalls auf Prostaglandin-Rezeptoren abzielen, sich aber in ihrer Rezeptorselektivität und Potenz unterscheiden .

Liste ähnlicher Verbindungen

- 16,16'-Dimethyl-Prostaglandin-E2-Methylester (DMPG)

- Misoprostol

- Sulproston

- 11-Deoxy-Prostaglandin-E1

- 17-Phenyl-Prostaglandin-E2

Eigenschaften

IUPAC Name |

4-nitro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-5-2-1-3-7(10(12)13)6(5)4-9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDDSWLIZLMORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620852 | |

| Record name | 4-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366452-97-3 | |

| Record name | 2,3-Dihydro-4-nitro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366452-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)

![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)

![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)

![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)